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molecular formula C12H16O3 B1360076 Isopentyl 4-hydroxybenzoate CAS No. 6521-30-8

Isopentyl 4-hydroxybenzoate

Cat. No. B1360076
M. Wt: 208.25 g/mol
InChI Key: KSHVDKDQYBNSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432993B1

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 μL
Type
reactant
Reaction Step Four
Quantity
50 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[C:6]([OH:27])(=[O:26])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl.C([O:34]C(C1C=CC(O)=CC=1)=O)CC(C)C>CS(C)=O.O.[Cl-].[Ca+2].[Cl-].C([C@H](N)C(O)=O)CC(N[C@H](C(NCC(O)=O)=O)CS)=O.C(OCC)(=O)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[CH3:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=[CH:19][CH2:18][CH:17]=[CH:16][CH2:15][CH:14]=[CH:13][CH:12]=[CH:11][CH:10]([OH:34])[CH2:9][CH2:8][CH2:7][C:6]([OH:27])=[O:26] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)OC(=O)C1=CC=C(O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
solution
Quantity
5 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
5 μL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
50 μL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at 25° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted for 1 minute by a mixer
Duration
1 min
CUSTOM
Type
CUSTOM
Details
followed by centrifugal separation at 3000 rpm for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 μl of acetonitrile

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 750 μL
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06432993B1

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 μL
Type
reactant
Reaction Step Four
Quantity
50 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[C:6]([OH:27])(=[O:26])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl.C([O:34]C(C1C=CC(O)=CC=1)=O)CC(C)C>CS(C)=O.O.[Cl-].[Ca+2].[Cl-].C([C@H](N)C(O)=O)CC(N[C@H](C(NCC(O)=O)=O)CS)=O.C(OCC)(=O)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[CH3:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=[CH:19][CH2:18][CH:17]=[CH:16][CH2:15][CH:14]=[CH:13][CH:12]=[CH:11][CH:10]([OH:34])[CH2:9][CH2:8][CH2:7][C:6]([OH:27])=[O:26] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)OC(=O)C1=CC=C(O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
solution
Quantity
5 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
5 μL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
50 μL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at 25° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted for 1 minute by a mixer
Duration
1 min
CUSTOM
Type
CUSTOM
Details
followed by centrifugal separation at 3000 rpm for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 μl of acetonitrile

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 750 μL
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06432993B1

Procedure details

Into 5 μl of a solution of the test compound in dimethylsulfoxide, 750 μl of a 1/15M phosphate buffer (pH 7.4) which was prepared by dissolving a wrapper of phosphate buffer powder (Yatron) in 10 ml of water, 40 μl of a 30 mM aqueous calcium chloride solution, 50 μl of a 20 mM aqueous GSH (glutathione, reduced form) solution, 50 μl of a 40 mM aqueous ATP (adenosine-5-triphosphate) solution and 100 μl of guinea pig polymorphonuclear leukocyte enzyme were added, followed by stirring at 25° C. for 5 minutes. To initiate the reaction, 5 μl of arachidic acid (10 mg/ml ethanol) were added to said mixture and the mixture was stirred at 25° C. for 5 minutes. 50 μl of 2N hydrochloric acid were added to the reaction mixture to terminate the reaction. 2.0 ml of ethyl acetate containing an internal standard substance (internal standard substance: 2 μg/ml of isoamyl paraben) were then added to the reaction mixture. The resulting mixture was extracted for 1 minute by a mixer, followed by centrifugal separation at 3000 rpm for 5 minutes. The ethyl acetate layer was separated, evaporated to dryness under reduced pressure and then dissolved in 200 μl of acetonitrile. By high-performance liquid chromatography, the amount of 5-HETE formed was determined. From the determination of 5-HETE of the control without the test compounds and that of the test compounds, an inhibition rate (%) was found and the 50% inhibition concentration of the test compounds against 5-lipoxygenase was determined. The results are shown in Table 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 μL
Type
reactant
Reaction Step Four
Quantity
50 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[C:6]([OH:27])(=[O:26])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].Cl.C([O:34]C(C1C=CC(O)=CC=1)=O)CC(C)C>CS(C)=O.O.[Cl-].[Ca+2].[Cl-].C([C@H](N)C(O)=O)CC(N[C@H](C(NCC(O)=O)=O)CS)=O.C(OCC)(=O)C>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[CH3:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=[CH:19][CH2:18][CH:17]=[CH:16][CH2:15][CH:14]=[CH:13][CH:12]=[CH:11][CH:10]([OH:34])[CH2:9][CH2:8][CH2:7][C:6]([OH:27])=[O:26] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)OC(=O)C1=CC=C(O)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
solution
Quantity
5 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Name
ATP
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
5 μL
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
50 μL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
by stirring at 25° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted for 1 minute by a mixer
Duration
1 min
CUSTOM
Type
CUSTOM
Details
followed by centrifugal separation at 3000 rpm for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 μl of acetonitrile

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: VOLUME 750 μL
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: PH
Name
Type
product
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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